molecular formula C16H31NO3 B10757440 5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid

5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid

Cat. No.: B10757440
M. Wt: 285.42 g/mol
InChI Key: INCRGCAIRMMQQJ-ILXRZTDVSA-N
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Description

5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid is an organic compound belonging to the class of delta amino acids and derivatives. These compounds contain a carboxylic acid group and an amino group at the C5 carbon atom . The compound has a molecular formula of C16H31NO3 and a molecular weight of 285.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Cyclohexylation: Introduction of the cyclohexyl group to the hexanoic acid backbone.

    Amination: Introduction of the amino group at the C5 position.

    Hydroxylation: Introduction of the hydroxyl group at the C4 position.

    Isobutylation: Introduction of the isobutyl group at the C2 position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with cathepsin D, an enzyme involved in protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

(2R,4S,5S)-5-amino-6-cyclohexyl-4-hydroxy-2-(2-methylpropyl)hexanoic acid

InChI

InChI=1S/C16H31NO3/c1-11(2)8-13(16(19)20)10-15(18)14(17)9-12-6-4-3-5-7-12/h11-15,18H,3-10,17H2,1-2H3,(H,19,20)/t13-,14+,15+/m1/s1

InChI Key

INCRGCAIRMMQQJ-ILXRZTDVSA-N

Isomeric SMILES

CC(C)C[C@H](C[C@@H]([C@H](CC1CCCCC1)N)O)C(=O)O

Canonical SMILES

CC(C)CC(CC(C(CC1CCCCC1)N)O)C(=O)O

Origin of Product

United States

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